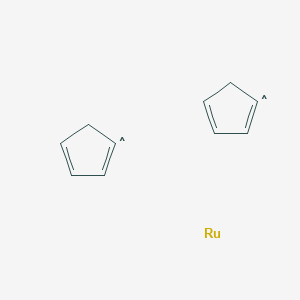
CID 102206915
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
CID 102206915 can be synthesized through several methods. One common method involves the reaction of ruthenium trichloride with cyclopentadienyl sodium in tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The product is then purified by sublimation under reduced pressure .
Industrial Production Methods
Industrial production of bis(1,3-cyclopentadienyl) ruthenium(II) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in high vacuum conditions to ensure the removal of impurities .
化学反应分析
Types of Reactions
CID 102206915 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ruthenium oxides.
Reduction: It can be reduced to form lower oxidation state ruthenium complexes.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of strong acids or bases to facilitate ligand exchange .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ruthenium oxides, while reduction can produce various ruthenium complexes with different ligands .
科学研究应用
CID 102206915 has numerous applications in scientific research:
作用机制
The mechanism by which bis(1,3-cyclopentadienyl) ruthenium(II) exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This interaction is facilitated by the compound’s ability to form stable complexes with these biomolecules . The pathways involved in its action include inhibition of DNA replication and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Ferrocene: Another metallocene with iron as the central metal.
Nickelocene: A metallocene with nickel as the central metal.
Cobaltocene: A metallocene with cobalt as the central metal.
Uniqueness
CID 102206915 is unique due to its higher stability and reactivity compared to other metallocenes. Its ability to form stable complexes with a wide range of ligands makes it particularly valuable in catalysis and materials science .
属性
InChI |
InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-3H,4H2; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEYMEHMYBOMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C]1.C1C=CC=[C]1.[Ru] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
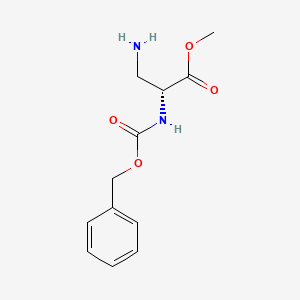
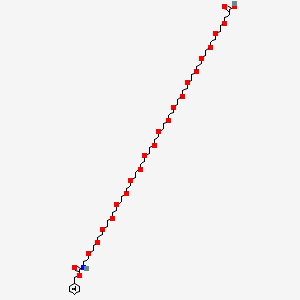

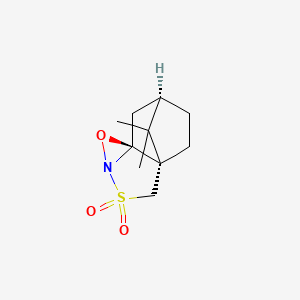
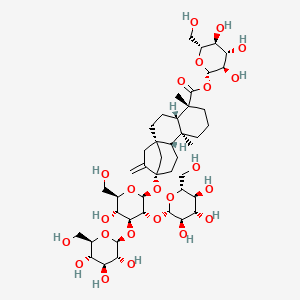

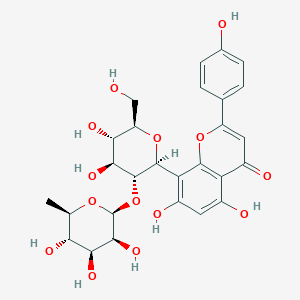
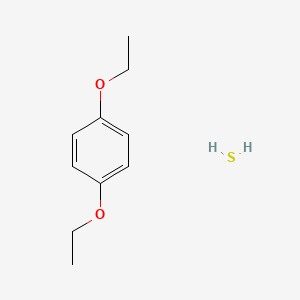
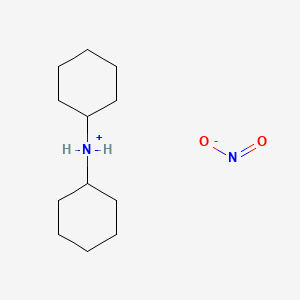
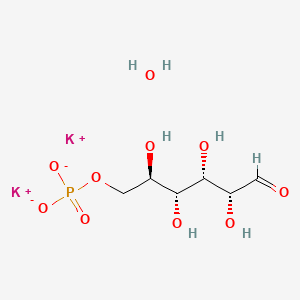
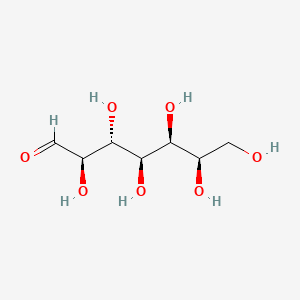
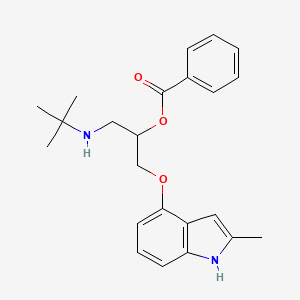
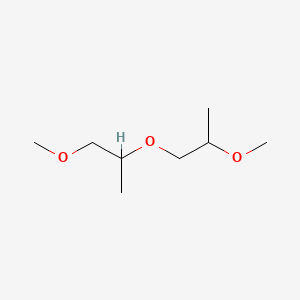
![Dipotassium;1-[4-(1-sulfonatoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7908717.png)
